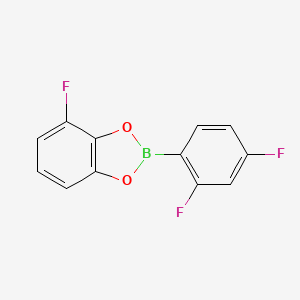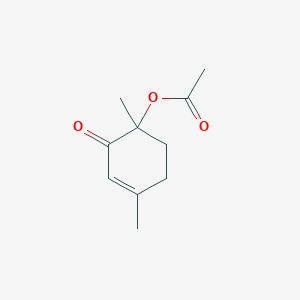
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate is an organic compound with a molecular formula of C10H14O3 It is a derivative of cyclohexene, featuring a ketone group at the second position and an acetate group at the first position
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate can be synthesized through several methods. One common approach involves the reaction of 1,4-dimethylcyclohex-3-en-1-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, allowing the acetate group to be introduced at the first position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
科学研究应用
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents.
作用机制
The mechanism of action of 1,4-dimethyl-2-oxocyclohex-3-en-1-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The ketone group can act as an electrophile, facilitating reactions with nucleophiles.
相似化合物的比较
Similar Compounds
1,4-Dimethylcyclohex-3-en-1-one: Lacks the acetate group, making it less reactive in certain substitution reactions.
2-Oxocyclohex-3-en-1-yl acetate: Lacks the methyl groups, affecting its steric properties and reactivity.
4,4-Dimethyl-2-cyclohexen-1-one: Similar structure but different functional groups, leading to different chemical behavior.
Uniqueness
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate is unique due to the presence of both methyl and acetate groups, which influence its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
属性
CAS 编号 |
374590-08-6 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
(1,4-dimethyl-2-oxocyclohex-3-en-1-yl) acetate |
InChI |
InChI=1S/C10H14O3/c1-7-4-5-10(3,9(12)6-7)13-8(2)11/h6H,4-5H2,1-3H3 |
InChI 键 |
USRHFWJXZMCWCU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C(CC1)(C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


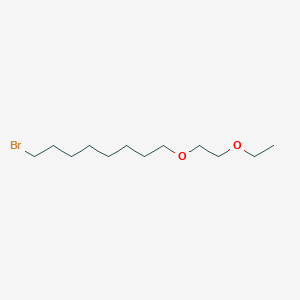
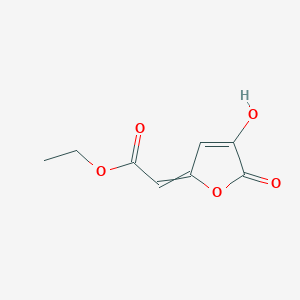
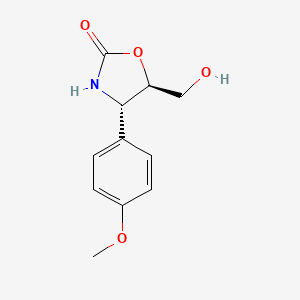
![2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B14244011.png)
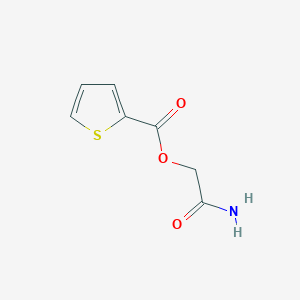
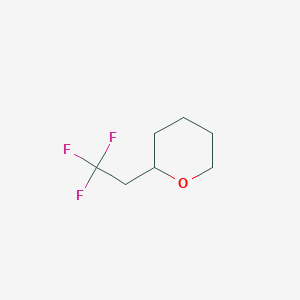
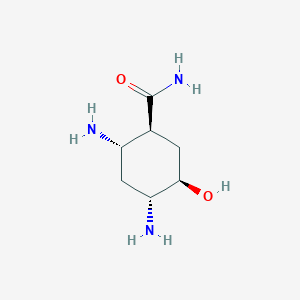
![2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene](/img/structure/B14244036.png)
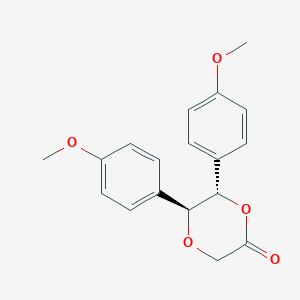
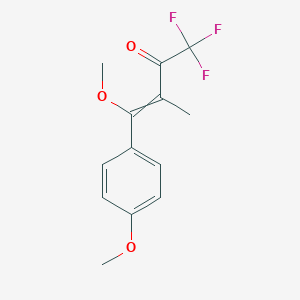
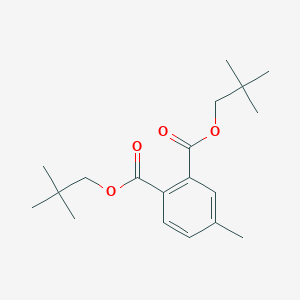
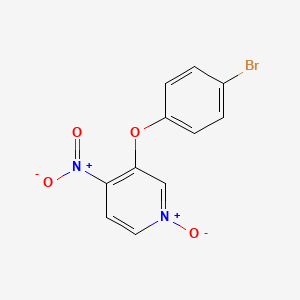
![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)
